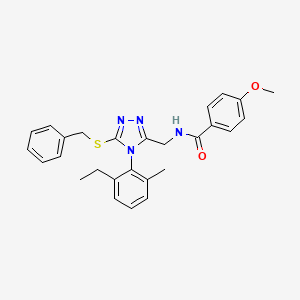

N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(Benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by:

- A benzylthio group at position 5 of the triazole ring.

- A 2-ethyl-6-methylphenyl substituent at position 2.

- A 4-methoxybenzamide moiety linked via a methyl group at position 2.

These typically involve cyclization of hydrazinecarbothioamides under basic conditions, followed by S-alkylation or substitution reactions to introduce diverse functional groups .

Properties

IUPAC Name |

N-[[5-benzylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)25(21)31-24(17-28-26(32)22-13-15-23(33-3)16-14-22)29-30-27(31)34-18-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAYXRBBJXRQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves several steps.

Formation of the 1,2,4-triazole ring: : This is typically achieved through a cyclization reaction of appropriate hydrazines with carbonyl compounds under acidic conditions.

Introduction of the benzylthio group: : This step can involve nucleophilic substitution reactions where benzylthiol acts as a nucleophile, attacking an electrophilic center on the triazole ring.

Attachment of the 2-ethyl-6-methylphenyl group: : This often requires a Friedel-Crafts alkylation, using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Final coupling with 4-methoxybenzamide: : This coupling can be performed using standard peptide coupling reagents like carbodiimides or employing transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Scaling up for industrial production typically requires optimization of each reaction step to maximize yield and purity while minimizing waste and cost. Methods like continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Industrial synthesis would also focus on safe handling of reagents and intermediates, adherence to environmental regulations, and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions can target the triazole ring, converting it to other nitrogen-containing heterocycles.

Substitution: : Nucleophilic substitution reactions can modify the benzylthio group or the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA).

Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: : Thiols, amines, halides.

Major Products

Sulfoxides and sulfones: : From oxidation.

Modified triazoles: : From reduction.

Functionalized aromatics: : From nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. For instance, derivatives of benzothiazole and thiadiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the inhibition of key cellular pathways that regulate proliferation and apoptosis.

Antiviral Properties

Compounds with similar structural motifs have been investigated for their antiviral activities. For example, derivatives targeting Middle East respiratory syndrome coronavirus (MERS-CoV) demonstrated promising inhibition rates, suggesting that modifications in the triazole structure could enhance antiviral efficacy .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that related compounds can act as inhibitors of fructose-1,6-bisphosphatase (FBPase), which plays a crucial role in gluconeogenesis and could be beneficial in managing diabetes .

Herbicidal Potential

The structural features of this compound suggest potential herbicidal applications. Compounds with similar functionalities have been developed as herbicides due to their ability to inhibit plant growth by disrupting metabolic processes .

Pesticidal Activity

In addition to herbicides, there is a growing interest in the development of pesticides based on triazole derivatives. These compounds can target specific pests while minimizing environmental impact due to their selective action .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes like FBPase involved in glucose metabolism |

| Antiproliferative Activity | Induces cell cycle arrest and apoptosis in cancer cells |

| Antiviral Activity | Interferes with viral replication mechanisms |

| Herbicidal Action | Disrupts metabolic pathways essential for plant growth |

Case Study 1: Anticancer Derivatives

A study synthesized various derivatives based on benzothiazole and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain substitutions significantly enhanced antiproliferative activity, particularly against the MCF-7 cell line .

Case Study 2: Antiviral Screening

Another research effort focused on synthesizing derivatives aimed at inhibiting MERS-CoV. One compound exhibited an IC50 value of 0.09 μM, highlighting its potential as a lead candidate for further development against viral infections .

Mechanism of Action

The mechanism of action of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interactions with specific molecular targets.

Molecular Targets: : This compound can interact with enzymes, receptors, and other proteins, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access.

Pathways: : The compound may influence cellular signaling pathways, modulating processes such as cell proliferation, apoptosis, and inflammation. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

- The target compound replaces the sulfonyl group with a benzylthio moiety, enhancing lipophilicity.

(b) Sulfamoyl-Linked Benzamide-Triazine Derivatives ()

Key Differences :

- The target compound lacks a sulfamoyl linkage, instead employing a direct methylene bridge between the triazole and benzamide.

- The 4-methoxybenzamide group in the target compound may exhibit different electronic effects compared to the halogenated aryl groups in 51–55.

(c) Triazole-Thioacetamide Derivatives ()

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide shares:

Key Differences :

Comparative Data Table

Biological Activity

N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for diverse biological activities. Its structure can be summarized as follows:

- Core Structure : 4H-1,2,4-triazole

- Substituents : Benzylthio and methoxybenzamide groups

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, a study on various triazole compounds demonstrated that some derivatives displayed potent fungicidal activity against pathogens such as Corynespora cassiicola and Pseudomonas syringae . The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Compound A | Corynespora cassiicola | 5 µg/mL | |

| Compound B | Pseudomonas syringae | 10 µg/mL | |

| N-(...Compound) | Pseudoperonospora cubensis | 7 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results against different cancer cell lines. For example, triazole derivatives have been evaluated for their antiproliferative effects against breast and colon cancer cell lines .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole Derivative X | MCF-7 (Breast) | 12 | |

| Triazole Derivative Y | HCT116 (Colon) | 15 | |

| N-(...Compound) | A549 (Lung) | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical pathways such as DNA synthesis or protein metabolism.

- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the benzylthio and methoxy groups have been shown to significantly influence potency. For instance:

- Benzylthio Group : Variations in the substituents on the benzyl group can enhance or diminish antifungal activity.

- Methoxy Substitution : The position and nature of methoxy substitutions can affect solubility and bioavailability.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Inhibition of Mycobacterium tuberculosis : A related benzamide derivative showed promising results in inhibiting phosphopantetheinyl transferase, an enzyme critical for tuberculosis treatment .

- Antiproliferative Effects : Research indicated that certain triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, emphasizing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.